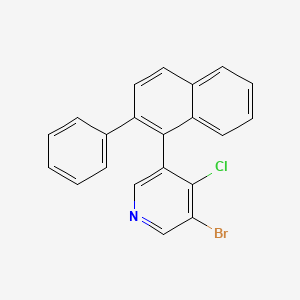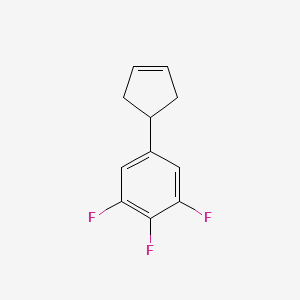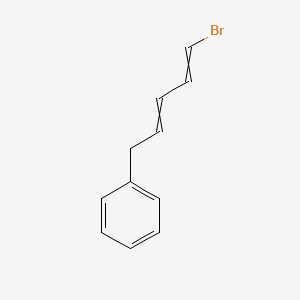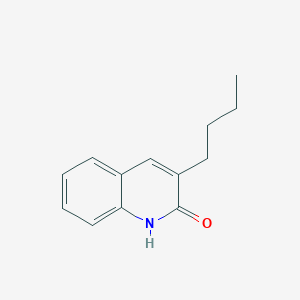
1-Piperidinepropanoic acid, 4,4'-(1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- is a chemical compound with the molecular formula C13H26N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two piperidine rings connected by a 1,3-propanediyl bridge. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- typically involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the piperidine rings.
Substitution: Substituted derivatives with different functional groups replacing the piperidine nitrogen.
Applications De Recherche Scientifique
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit key metabolic enzymes in microorganisms.
Comparaison Avec Des Composés Similaires
1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- can be compared with other similar compounds such as:
Piperidine: A simpler structure with a single piperidine ring, used as a precursor in organic synthesis.
1-Piperidinepropionic acid: A related compound with a single piperidine ring and a propionic acid group, used in similar applications.
4,4’-Bipiperidine: A compound with two piperidine rings connected by a single bond, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- lies in its 1,3-propanediyl bridge, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
311310-03-9 |
|---|---|
Formule moléculaire |
C19H34N2O4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
3-[4-[3-[1-(2-carboxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H34N2O4/c22-18(23)8-14-20-10-4-16(5-11-20)2-1-3-17-6-12-21(13-7-17)15-9-19(24)25/h16-17H,1-15H2,(H,22,23)(H,24,25) |
Clé InChI |
WDXNCIAMMGZJDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCCC2CCN(CC2)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)


![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)


![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)




